trans-4-Aminocyclohexanol hydrochloride

概要

説明

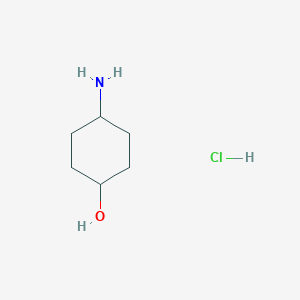

trans-4-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol, where an amino group is attached to the fourth carbon in the trans configuration. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanol hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanol. The process includes the following steps:

Hydrogenation: 4-nitrocyclohexanol is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the nitro group to an amino group, forming trans-4-aminocyclohexanol.

Hydrochloride Formation: The resulting trans-4-aminocyclohexanol is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production .

化学反応の分析

Types of Reactions: trans-4-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to form cyclohexylamines.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine

Major Products:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of ethers or esters

科学的研究の応用

Applications in Pharmaceutical Chemistry

trans-4-Aminocyclohexanol hydrochloride serves as a critical building block in the development of several pharmaceutical agents:

- Adrenergic Agents : It is used in synthesizing compounds that act on adrenergic receptors, which are vital for treating cardiovascular diseases.

- Secretolytic Agents : The compound is a precursor for ambroxol, which is utilized in treating respiratory conditions by promoting mucus clearance .

- HCV Protease Inhibitors : It is involved in the synthesis of lomibuvir, an antiviral medication targeting hepatitis C virus .

Case Study 1: Synthesis of Ambroxol

A study demonstrated the efficient synthesis of ambroxol from trans-4-Aminocyclohexanol via a series of transformations involving acylation and functional group modifications. The process highlighted the utility of this compound as an intermediate in producing therapeutically relevant agents .

Case Study 2: Chiral Auxiliary in Asymmetric Synthesis

In asymmetric organic synthesis, this compound has been employed as a chiral auxiliary. Its ability to induce chirality has been exploited in synthesizing various bioactive compounds with specific stereochemical configurations necessary for their biological activity .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Compounds |

|---|---|---|

| Pharmaceutical Chemistry | Building block for adrenergic agents | Ambroxol, Lomibuvir |

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | Various bioactive molecules |

| Biochemical Research | Intermediate in enzyme-catalyzed reactions | Cyclohexanones |

作用機序

The mechanism of action of trans-4-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or chemical effects .

類似化合物との比較

cis-4-Aminocyclohexanol hydrochloride: Similar structure but with a cis configuration.

4-Aminocyclohexanol: Lacks the hydrochloride component.

4-Hydroxycyclohexylamine hydrochloride: Similar structure with a hydroxyl group instead of an amino group

Uniqueness: trans-4-Aminocyclohexanol hydrochloride is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its cis counterpart .

生物活性

Trans-4-Aminocyclohexanol hydrochloride is a significant compound in medicinal chemistry and organic synthesis, known for its diverse biological activities and applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHClN, is an amino alcohol that exists in a trans configuration. This structural characteristic influences its reactivity and interaction with biological systems. The compound is primarily utilized as a building block in the synthesis of various organic molecules, including pharmaceuticals.

Synthesis and Reactions

This compound can be synthesized through enzymatic processes, particularly using regioselective keto reductases and amine transaminases. A study demonstrated a one-pot synthesis approach yielding high diastereomeric ratios of cis- and trans-isomers from 1,4-cyclohexanedione .

Table 1: Enzymatic Synthesis of 4-Aminocyclohexanol Isomers

| Enzyme | Conversion Rate (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| LK-KRED | >93 | 99:1 |

| RR-KRED | 44 | 80:20 |

Cellular Effects

While this compound serves as a precursor in drug synthesis, safety data indicate potential irritations to skin, eyes, and respiratory systems upon exposure.

This compound acts as a nucleophile in substitution reactions. Its derivatives, such as Ambroxol hydrochloride, are known to modulate mucus production in the respiratory tract, demonstrating its therapeutic relevance in treating respiratory diseases. The compound's mechanism involves enhancing mucolytic activity and facilitating mucus clearance from the airways.

Pharmaceutical Uses

This compound is crucial in synthesizing Ambroxol hydrochloride, a medication used for treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. Additionally, it serves as an intermediate for producing N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea, an active metabolite of the anti-cancer drug CCNU (Lomustine), which exhibits significant cytotoxicity against murine leukemia L1210 cells .

Table 2: Key Pharmaceutical Compounds Derived from this compound

| Compound | Therapeutic Use |

|---|---|

| Ambroxol hydrochloride | Mucolytic agent for respiratory diseases |

| N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea | Anti-cancer agent |

Case Studies

- Ambroxol Hydrochloride : Clinical studies have shown that Ambroxol effectively reduces mucus viscosity and promotes expectoration in patients with chronic bronchitis. The compound enhances the secretion of surfactant by Type II alveolar cells, improving lung function.

- N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea : Research indicates that this compound demonstrates higher activity and toxicity compared to its parent drug CCNU, suggesting that modifications stemming from this compound can significantly influence biological activity .

Comparison with Similar Compounds

This compound can be compared with its isomers to understand its unique properties:

Table 3: Comparison of Aminocyclohexanol Isomers

| Compound | Configuration | Key Characteristics |

|---|---|---|

| This compound | Trans | Enhanced hydrogen bonding; preferred in synthesis |

| cis-4-Aminocyclohexanol hydrochloride | Cis | Different reactivity; less favorable for certain reactions |

The trans configuration allows for more efficient hydrogen bonding and interaction with other molecules compared to its cis counterpart.

特性

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is trans-4-Aminocyclohexanol hydrochloride utilized in synthetic chemistry?

A: This compound serves as a valuable building block for synthesizing diverse organic molecules. For instance, it acts as a starting material for preparing N-substituted cyclohex-3-enamines []. These enamines are important intermediates in medicinal chemistry, and the synthetic route using this compound offers advantages in terms of cost-effectiveness, scalability, and tolerance to various functional groups compared to alternative methods [].

Q2: Can you provide an example of its application in synthesizing a specific pharmaceutical compound?

A: Research demonstrates the use of this compound in synthesizing Ambroxol hydrochloride impurities D []. This synthesis involves a reductive amination reaction with 2-Amino-3,5-dibromobenzaldehyde, utilizing sodium borohydride as the reducing agent []. This highlights the compound's role in producing reference standards crucial for quality control in pharmaceutical development.

Q3: Beyond its use as a building block, does this compound exhibit any biological activity itself?

A: Interestingly, derivatives of this compound, specifically N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea and its trans isomer, demonstrate significant anti-cancer activity []. These compounds, identified as major metabolites of the anti-cancer drug N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), were found to be at least as effective as CCNU against murine leukemia L1210 in both intraperitoneal and intracerebral models []. This suggests that the anti-cancer activity of CCNU might primarily stem from its metabolites, including those derived from this compound.

Q4: Has this compound been incorporated into polymeric materials?

A: Yes, researchers have successfully utilized this compound in synthesizing a novel benzoxazine monomer, BZ-Cy-OH, which was then polymerized to create polybenzoxazine (PBZ) []. This polymer was further used to develop hybrid nanocomposites by incorporating organo-modified MMT clay (OMMT) and octakis (dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS) []. These hybrid materials exhibited improved thermal properties compared to conventional benzoxazines, indicating the potential of this compound in designing high-performance polymers [].

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A: Various spectroscopic techniques are utilized to characterize these compounds. For instance, the structure of the novel benzoxazine monomer (BZ-Cy-OH) synthesized from this compound was confirmed using FTIR and NMR (1H and 13C) spectroscopy []. Furthermore, X-ray diffraction analysis was employed to confirm the dispersion of OMMT clay in the resulting PBZ nanocomposites []. These techniques are essential for structural elucidation and analysis of material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。